molecular formula C13H18F3N3O3 B7014944 N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide

Cat. No.: B7014944
M. Wt: 321.30 g/mol
InChI Key: BBHWZRSYAWWNHJ-UHFFFAOYSA-N
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Description

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with an oxazole moiety and a trifluoromethyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O3/c1-4-9-10(8(3)22-18-9)17-12(20)19-5-6-21-11(7(19)2)13(14,15)16/h7,11H,4-6H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHWZRSYAWWNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1NC(=O)N2CCOC(C2C)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of the ethyl and methyl groups. The morpholine ring is then synthesized and functionalized with the trifluoromethyl group. The final step involves the coupling of the oxazole and morpholine rings under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine or oxazole derivatives.

Scientific Research Applications

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound’s unique chemical properties make it suitable for use in materials science and catalysis.

Mechanism of Action

The mechanism of action of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)pyrrolidine-4-carboxamide
  • N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)piperidine-4-carboxamide
  • N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)azetidine-4-carboxamide

Uniqueness

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide is unique due to its specific combination of functional groups and ring structures The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, while the morpholine ring provides a versatile scaffold for further functionalization

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